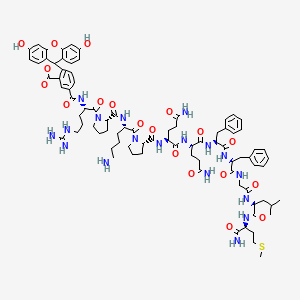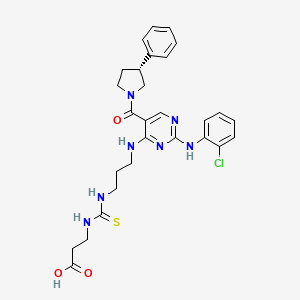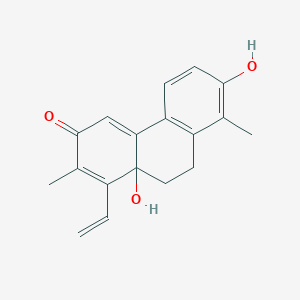
Juncuenin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Juncuenin D can be synthesized through the oxidation of juncuenin B . The oxidation process typically involves the use of oxidizing agents such as hypervalent iodine reagents under controlled conditions .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from natural sources, specifically from Juncus effusus .
Types of Reactions:
Oxidation: this compound can be formed by the oxidation of juncuenin B.
Reduction: There is limited information on the reduction reactions involving this compound.
Substitution: Specific substitution reactions involving this compound have not been extensively documented.
Common Reagents and Conditions:
Oxidizing Agents: Hypervalent iodine reagents are commonly used for the oxidation of juncuenin B to form this compound.
Major Products:
Oxidation Product: this compound is the major product formed from the oxidation of juncuenin B.
Wissenschaftliche Forschungsanwendungen
Juncuenin D has been extensively studied for its biological activities:
Antimicrobial Activity: It exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.
Cytotoxicity: this compound induces caspase-3-mediated cytotoxicity in HT22 cells, making it a potential candidate for cancer research.
Antioxidant Activity: Phenanthrene derivatives, including this compound, have shown antioxidant properties.
Wirkmechanismus
Juncuenin D exerts its effects primarily through the induction of caspase-3-mediated cytotoxicity . This mechanism involves the activation of caspase-3, a key enzyme in the apoptotic pathway, leading to programmed cell death. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Juncuenin B: A precursor to Juncuenin D, also isolated from Juncus effusus.
Dehydrojuncuenin B: Another phenanthrene derivative with similar biological activities.
Luzulin A: A phenanthrenequinone with antimicrobial properties.
Uniqueness of this compound: this compound stands out due to its potent cytotoxic effects and significant antimicrobial activity against resistant bacterial strains . Its ability to induce apoptosis through caspase-3 activation makes it a valuable compound for cancer research.
Eigenschaften
Molekularformel |
C18H18O3 |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
1-ethenyl-7,10a-dihydroxy-2,8-dimethyl-9,10-dihydrophenanthren-3-one |
InChI |
InChI=1S/C18H18O3/c1-4-14-11(3)17(20)9-15-13-5-6-16(19)10(2)12(13)7-8-18(14,15)21/h4-6,9,19,21H,1,7-8H2,2-3H3 |
InChI-Schlüssel |
YMHWAVLJEDKKGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1CCC3(C2=CC(=O)C(=C3C=C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


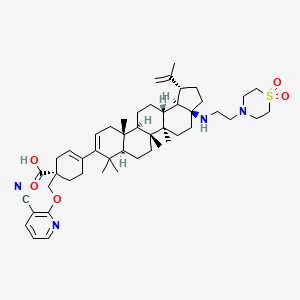
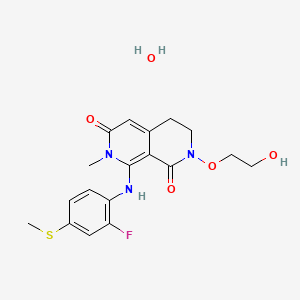
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
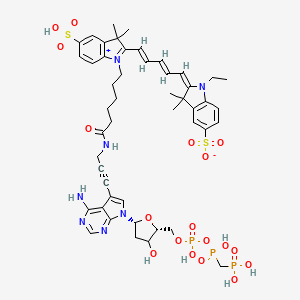
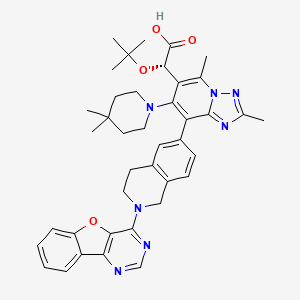
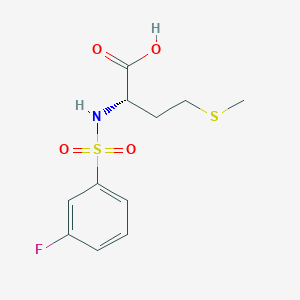
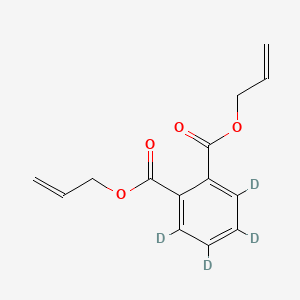
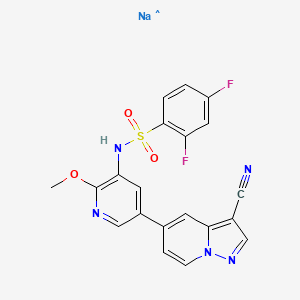
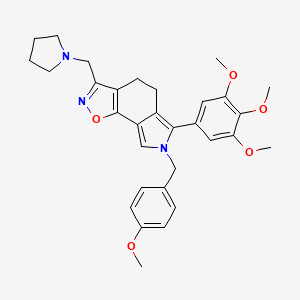
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
